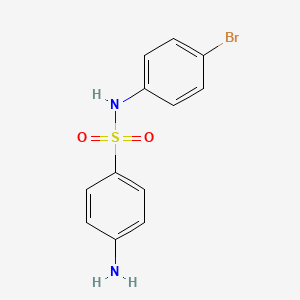

4-amino-N-(4-bromophenyl)benzenesulfonamide

説明

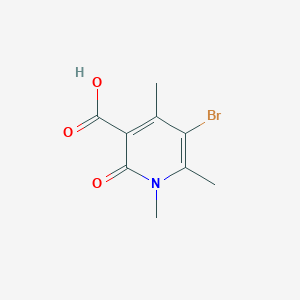

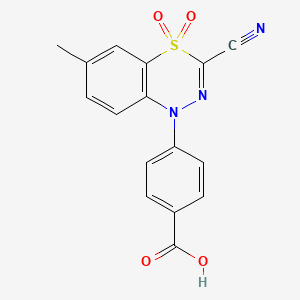

“4-amino-N-(4-bromophenyl)benzenesulfonamide” is an organic compound with the molecular formula C12H11BrN2O2S . It has an average mass of 327.197 Da and a monoisotopic mass of 325.972443 Da . This compound belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of “4-amino-N-(4-bromophenyl)benzenesulfonamide” involves several steps . The process begins with the acetylation of aniline, followed by the synthesis of p-Acetamidobenzenesulfonyl chloride. The next step is the synthesis of the acetylated sulfonamide, and finally, the removal of the acetyl group to yield the pure sulfonamide .

Molecular Structure Analysis

The molecular structure of “4-amino-N-(4-bromophenyl)benzenesulfonamide” includes several key features. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . The compound also has a polar surface area of 81 Ų and a molar refractivity of 75.3±0.4 cm³ .

Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-N-(4-bromophenyl)benzenesulfonamide” are not detailed in the search results, it’s worth noting that sulfonamides are generally known for their antimicrobial activity . They work by inhibiting the bacterial biosynthesis of folic acid, which is needed for cell growth .

Physical And Chemical Properties Analysis

“4-amino-N-(4-bromophenyl)benzenesulfonamide” has a density of 1.7±0.1 g/cm³ and a boiling point of 483.6±55.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.2 mmHg at 25°C, and it has an enthalpy of vaporization of 74.9±3.0 kJ/mol . The compound’s flash point is 246.3±31.5 °C .

科学的研究の応用

Photodynamic Therapy and Photosensitizing Applications

- Photodynamic Therapy for Cancer Treatment :

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds display promising properties as photosensitizers for photodynamic therapy, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

- Öncül, Öztürk, and Pişkin (2022) further explore the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivatives. This compound shows potential as a photosensitizer candidate in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Spectroscopic and Photophysical Properties

- Spectroscopic Characterization and Analysis :

- A study conducted by Demircioğlu et al. (2018) focuses on the synthesis and spectroscopic characterization (FT-IR, 1H and 13C NMR) of novel sulfonamide derivatives, including their antimicrobial activity and theoretical analyses (Demircioğlu et al., 2018).

- Sowrirajan et al. (2022) investigated the spectral properties (FTIR, UV–Vis) and computational aspects (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) of a synthesized compound related to 4-amino-N-(4-bromophenyl)benzenesulfonamide, providing insights into its photophysical characteristics (Sowrirajan et al., 2022).

Inhibitory Properties and Biological Evaluation

- Inhibition of Enzymes and Biological Evaluation :

- Research by Röver et al. (1997) highlighted the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide as high-affinity inhibitors of kynurenine 3-hydroxylase (Röver et al., 1997).

- Pacchiano et al. (2011) prepared a series of ureido-substituted benzenesulfonamides showing excellent inhibition of human carbonic anhydrases, particularly hCAs IX and XII, and displayed significant antimetastatic activity in a model of breast cancer metastasis (Pacchiano et al., 2011).

Miscellaneous Applications

- Miscellaneous Research and Applications :

- Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, indicating their potential therapeutic applications in conditions like myocardial infarction (Oinuma et al., 1991).

- El-Gaby et al. (2018) conducted synthesis and in vitro biological screening of benzenesulfonamide derivatives, including 4-hydroxy naphthalen-1-yl and naphtho[1,2-b]furan derivatives, for antimicrobial properties (El-Gaby et al., 2018).

- Itsuno, Yamamoto, and Takata (2014) synthesized cinchonidinium salts containing sulfonamide functionalities, showing high enantioselective catalytic activity in asymmetric alkylation reactions (Itsuno, Yamamoto, & Takata, 2014).

Safety And Hazards

Users should avoid contact with skin and eyes when handling "4-amino-N-(4-bromophenyl)benzenesulfonamide" . Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

4-amino-N-(4-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXZLZYALOCUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393497 | |

| Record name | ST51010610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-bromophenyl)benzenesulfonamide | |

CAS RN |

19837-76-4 | |

| Record name | ST51010610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)

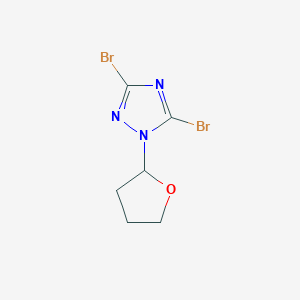

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)

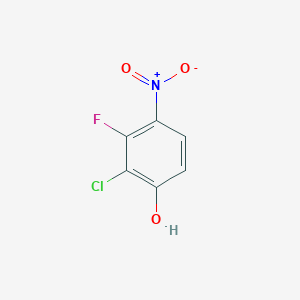

![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)

![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)